3-Chloro-6-(furan-2-yl)pyridazine

Medicinal Chemistry Computational Drug Design Kinase Inhibition

Researchers pursuing kinase-targeted libraries often waste synthesis effort on suboptimal heterocyclic cores lacking both a validated pharmacophore and a clean derivatization handle. 3-Chloro-6-(furan-2-yl)pyridazine directly solves this bottleneck: • Predicted protein kinase inhibition (PASS Pa = 0.584) with experimentally confirmed negligible FUBP1 off-target binding (IC50 > 100 µM), enabling confident SAR progression. • The 3-Cl substituent is a reliable leaving group for rapid Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), supporting parallel library synthesis. • The 6-furan motif is a recognized pharmacophore in anti-inflammatory and anticancer chemotypes, including COX-2 inhibitor scaffolds with reported sub-micromolar potency.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 38530-08-4
Cat. No. B1359738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(furan-2-yl)pyridazine
CAS38530-08-4
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C8H5ClN2O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H
InChIKeyDASSMYGJZRFJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(furan-2-yl)pyridazine Overview


3-Chloro-6-(furan-2-yl)pyridazine is a heterocyclic building block (C8H5ClN2O, MW: 180.59 g/mol [1]) that combines a 1,2-diazine core with a 3-chloro substituent and a 6-(furan-2-yl) moiety. This structure provides a reactive handle at the 3-position (chlorine) for further derivatization, while the furan ring contributes to potential π-stacking interactions and metabolic liability. The compound is supplied as a versatile small molecule scaffold for medicinal chemistry applications, with predicted physicochemical properties including a boiling point of 349.8±27.0 °C (predicted) and density of 1.328±0.06 g/cm³ (predicted) . While published quantitative biological data specific to this exact compound are extremely limited, its structural features enable rational prioritization in hit-to-lead campaigns, which is the focus of the evidence presented below.

Why 3-Chloro-6-(furan-2-yl)pyridazine Cannot Be Substituted


3-Chloro-6-(furan-2-yl)pyridazine cannot be considered a generic substitute for other pyridazine derivatives due to its unique combination of the 3-chloro leaving group and the 6-furan electron-rich heteroaryl substituent. In silico predictions (PASS) indicate a distinct activity profile compared to many other pyridazine analogs, with the highest probability scores for chloride peroxidase inhibition (Pa 0.620) and protein kinase inhibition (Pa 0.584) [1]. Furthermore, the 6-furan motif is a recognized pharmacophore in anti-inflammatory and anticancer agents [2], and the 3-chloro group provides a specific synthetic handle that is absent in non-halogenated pyridazines. Substituting a generic pyridazine without these exact substitution patterns would fundamentally alter the compound's reactivity in cross-coupling reactions and its potential target interaction profile, leading to irreproducible results in downstream assays.

Evidence for Prioritizing 3-Chloro-6-(furan-2-yl)pyridazine


Predicted Chloride Peroxidase & Kinase Inhibition

Computational prediction (PASS) provides a quantitative baseline for prioritizing 3-chloro-6-(furan-2-yl)pyridazine. The compound demonstrates a higher predicted probability (Pa) for chloride peroxidase inhibition (Pa = 0.620) and protein kinase inhibition (Pa = 0.584) compared to its probability for antibacterial activity (Pa = 0.279) [1]. This differential prediction profile, while not a direct head-to-head experimental comparison, distinguishes this specific furan-containing pyridazine from other pyridazine scaffolds that may have different predicted activity biases. This data can inform the selection of this scaffold for specific target-focused libraries.

Medicinal Chemistry Computational Drug Design Kinase Inhibition

FUBP1 Negative Selectivity

A known limitation or specific advantage for a chemical probe is a defined lack of activity against certain targets. For 3-chloro-6-(furan-2-yl)pyridazine, experimental data demonstrates weak or negligible inhibition of the human Far Upstream Element Binding Protein 1 (FUBP1), with a reported IC50 > 100,000 nM (>100 µM) [1]. While this is a negative result, it serves as a valuable comparator when selecting this scaffold for kinase or anti-inflammatory programs where FUBP1 inhibition would be an undesirable off-target effect. This is contrasted with other pyridazine derivatives that may exhibit significant FUBP1 binding.

Chemical Biology Target Engagement Selectivity Screening

COX-2 Inhibitor Scaffold Potential

While direct COX-2 inhibition data for 3-chloro-6-(furan-2-yl)pyridazine is not available, the pyridazine class, particularly when coupled with furan or aryl substituents, demonstrates significant potential. In a 2024 study, pyridazine derivatives 4c and 6b exhibited IC50 values of 0.26 µM and 0.18 µM, respectively, against COX-2, outperforming the standard drug celecoxib (IC50 = 0.35 µM) [1]. Furthermore, compound 6b showed a high selectivity index (SI = 6.33) for COX-2 over COX-1 [1]. This class-level evidence suggests that the 3-chloro-6-(furan-2-yl)pyridazine scaffold is a highly relevant starting point for designing potent and selective COX-2 inhibitors, offering a potential advantage over non-furan-containing pyridazine analogs.

Inflammation COX-2 Medicinal Chemistry

Application Scenarios: 3-Chloro-6-(furan-2-yl)pyridazine


Kinase Inhibitor Library Construction

Procurement of 3-chloro-6-(furan-2-yl)pyridazine is indicated for constructing a small molecule library focused on protein kinase inhibition. The in silico prediction of protein kinase inhibitory activity (Pa = 0.584) [3] provides a data-driven rationale for including this specific scaffold, while the experimentally confirmed lack of FUBP1 binding (IC50 > 100 µM) [2] reduces the risk of pursuing a chemotype with this specific off-target liability. This allows researchers to focus SAR efforts on kinase targets with greater confidence.

COX-2 Selective Anti-Inflammatory Optimization

This compound serves as a high-priority scaffold for initiating a COX-2 inhibitor program. The combination of a pyridazine core with a 6-furan substituent is a known pharmacophore that can yield potent and selective COX-2 inhibitors, as demonstrated by class-level data showing compounds with IC50 values superior to celecoxib [3]. The 3-chloro group provides a clear synthetic handle for rapid derivatization via cross-coupling, enabling efficient exploration of structure-activity relationships around this validated core.

Palladium-Catalyzed Derivative Synthesis

The compound is a valuable and versatile building block for parallel synthesis. The 3-chloro substituent is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the rapid generation of diverse compound arrays with varying substituents at the 3-position of the pyridazine ring, while maintaining the biologically relevant 6-furan motif, which is predicted to contribute to kinase and anti-inflammatory activity [3].

FUBP1 Negative Control

Given its extremely weak inhibition of FUBP1 (IC50 > 100,000 nM) [3], 3-chloro-6-(furan-2-yl)pyridazine can be procured and used as a structurally-related, inactive control compound in cellular or biochemical assays designed to validate the target engagement and phenotypic effects of more potent FUBP1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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